2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide
Overview
Description
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring substituted with bromine and nitro groups, as well as an acetamide moiety attached to a chlorophenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
The synthesis of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Bromination and nitration: The triazole ring is then brominated and nitrated using bromine and nitric acid, respectively.
Acetamide formation: The brominated and nitrated triazole is then reacted with 4-chlorophenyl acetic acid or its derivatives to form the final acetamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles like amines, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted triazoles, and carboxylic acids.
Scientific Research Applications
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and its substituents can bind to the active site of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole ring without any substituents.
3-Bromo-1H-1,2,4-triazole: A triazole ring with a bromine substituent.
5-Nitro-1H-1,2,4-triazole: A triazole ring with a nitro substituent.
N-(4-chlorophenyl)acetamide: An acetamide compound with a chlorophenyl group.
The uniqueness of this compound lies in its combination of substituents, which can result in distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN5O3/c11-9-14-10(17(19)20)15-16(9)5-8(18)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMCVWUGLKNDLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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